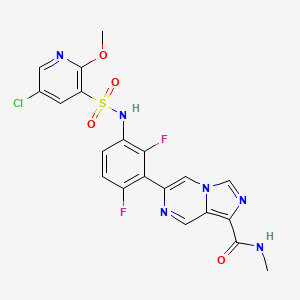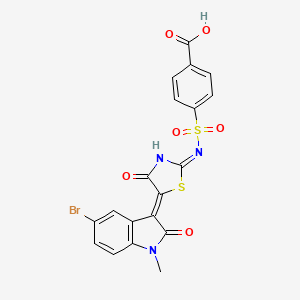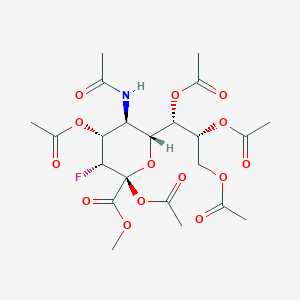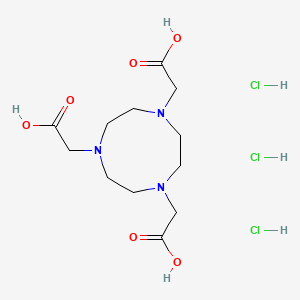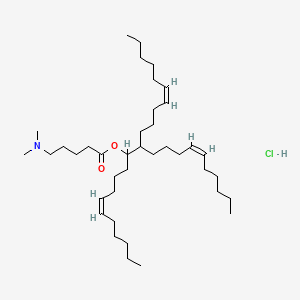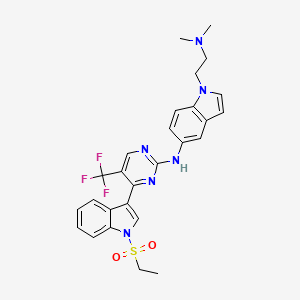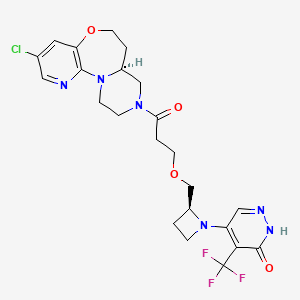
d-Laserpitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Laserpitin is a natural pyranocoumarin compound with notable anxiolytic activity. It is primarily isolated from the fruits of Seseli devenyense Simonk, a plant belonging to the Apiaceae family . The molecular formula of this compound is C19H20O6, and it has a molecular weight of 344.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Applications De Recherche Scientifique
d-Laserpitin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in organic chemistry research.
Biology: Investigated for its anxiolytic activity and potential effects on neurological diseases.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Mécanisme D'action
The mechanism of action of d-Laserpitin involves its interaction with specific molecular targets and pathways in the body. It exerts its anxiolytic effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing anxiety .
Comparaison Avec Des Composés Similaires
d-Laserpitin is unique among pyranocoumarins due to its specific anxiolytic activity. Similar compounds include:
- cis-Khellactone (CAS#15645-11-1)
- (+)-Praeruptorin A (CAS#73069-27-9)
- Praeruptorin D (CAS#73069-28-0)
- Praeruptorin E (CAS#78478-28-1)
- (+)-Pteryxin (CAS#13161-75-6)
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological properties . This compound’s unique anxiolytic activity sets it apart from these related compounds.
Propriétés
Formule moléculaire |
C19H20O6 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |
Clé InChI |
QPLSCFLMIOADPA-LNUYWUECSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


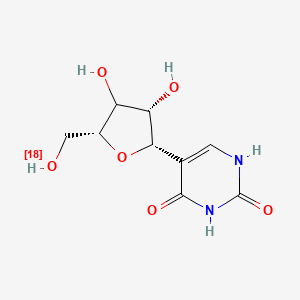
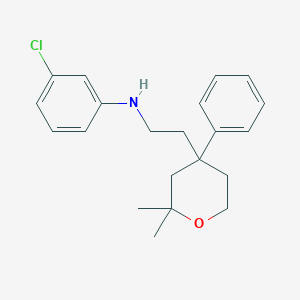
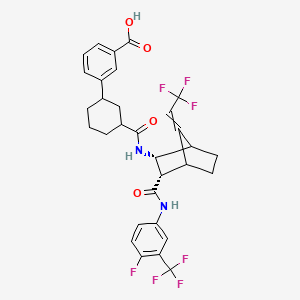
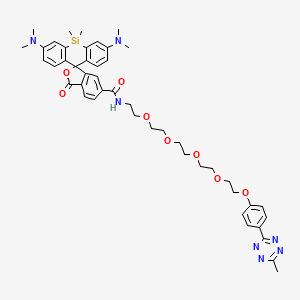
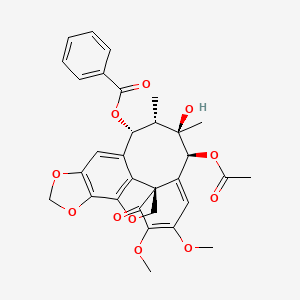
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
